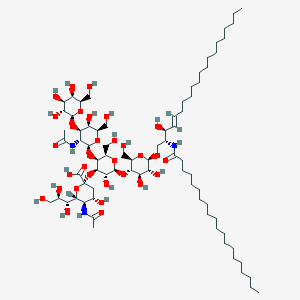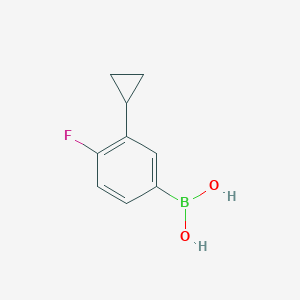
Ganglioside gm1,ammonium salt,bovine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganglioside GM1, ammonium salt, bovine, is a complex glycosphingolipid derived from bovine brain tissue. It is a monosialoganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cellular processes, particularly in the nervous system, where it is involved in cell signaling, neuroprotection, and neurodevelopment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM1, ammonium salt, bovine, typically involves the extraction and purification from bovine brain tissue. The process begins with the homogenization of brain tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is obtained by converting the ganglioside to its ammonium salt form through ion exchange processes .
Industrial Production Methods: Industrial production of ganglioside GM1, ammonium salt, bovine, follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Ganglioside GM1, ammonium salt, bovine, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residue or other hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ceramide backbone or other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution can result in various acylated or alkylated derivatives .
Applications De Recherche Scientifique
Ganglioside GM1, ammonium salt, bovine, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: It plays a role in cell signaling studies, particularly in the nervous system.
Industry: It is used in the development of diagnostic tools and as a standard in analytical techniques.
Mécanisme D'action
Ganglioside GM1, ammonium salt, bovine, exerts its effects through several mechanisms:
Cell Signaling: It interacts with cell surface receptors and modulates signal transduction pathways.
Neuroprotection: It stabilizes cell membranes and protects neurons from apoptosis and oxidative stress.
Molecular Targets: Ganglioside GM1 targets various receptors, including TrkA, TrkB, and the GDNF receptor complex, influencing neuronal survival and growth.
Comparaison Avec Des Composés Similaires
Ganglioside GM1, ammonium salt, bovine, can be compared with other gangliosides such as:
Ganglioside GM2: Contains two sialic acid residues and is involved in similar neuroprotective functions.
Ganglioside GM3: Contains one sialic acid residue but differs in its ceramide structure and biological functions.
Ganglioside GD1a: Contains two sialic acid residues and is more complex in structure and function.
Uniqueness: Ganglioside GM1 is unique due to its specific interactions with neurotrophic receptors and its prominent role in neuroprotection and neurodevelopment. Its ability to modulate calcium flux and stabilize cell membranes sets it apart from other gangliosides .
Propriétés
Formule moléculaire |
C77H139N3O31 |
|---|---|
Poids moléculaire |
1602.9 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1 |
Clé InChI |
GTTLZSUWCRJZRC-CRQBLQEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)

![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)


![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)



